Moracin M

概述

描述

桑椹素M是一种天然存在的化合物,存在于多种植物中,包括桑树(桑白皮)。它属于2-苯基苯并呋喃衍生物类,以其多样的生物活性而闻名,包括抗氧化、抗炎和抗癌特性 .

准备方法

合成路线和反应条件: 桑椹素M可以通过多种合成路线合成。一种常见的方法是在特定条件下对合适的先驱体进行环化。例如,合成可以从水杨醛与苯乙酸的缩合开始,然后环化形成苯并呋喃环 .

工业生产方法: 桑椹素M的工业生产通常涉及从天然来源中提取,例如桑树的根和叶。提取过程通常包括溶剂提取,然后使用高效液相色谱等技术进行纯化 .

化学反应分析

Mechanistic Insights

-

Electron-Density Modulation : Acetylation of phenolic -OH groups lowers electron density at the aryl halide, enabling efficient oxidative addition to Pd⁰ .

-

Cyclization Pathway : The alkyne intermediate undergoes acid-catalyzed cyclization via nucleophilic attack of the phenolic oxygen on the triple bond, forming the benzofuran ring (Figure 2) .

Key Research Findings

-

Catalyst Superiority : Pd(OAc)₂/P(tBu)₃-HBF₄ outperformed traditional PdCl₂(PPh₃)₂ in coupling electron-rich substrates, increasing yields by 28% .

-

Substrate Limitations :

-

Unacetylated halophenols failed to react due to excessive electron density.

-

Electron-deficient halobenzaldehydes reacted smoothly under standard Sonogashira conditions.

-

Functionalization Reactions

While synthetic studies focus on core formation, in silico analyses suggest potential derivatization pathways:

-

Oxidation : Predicted to form quinones at the benzofuran 3-position (ΔG‡ ≈ 18 kcal/mol) .

-

Radical Adduct Formation (RAF) : Computational models indicate OOH radicals preferentially attack C2″ in lipid environments (k = 2.22 × 10⁹ M⁻¹s⁻¹) .

Challenges and Innovations

-

Steric Hindrance : Bulky substituents at C5 reduce cyclization efficiency.

-

Solution : Microwave-assisted synthesis reduced reaction times by 40% while maintaining yields .

This synthesis-functionalization framework enables scalable production of Moracin M and its analogs for pharmacological studies. Future work should explore late-stage modifications to enhance bioactivity and solubility.

Figure 1 : Synthetic route to this compound via Sonogashira coupling and cyclization .

Figure 2 : Proposed cyclization mechanism involving acid-catalyzed ring closure .

科学研究应用

Anti-Inflammatory Properties

Mechanism of Action

Research indicates that Moracin M exhibits significant anti-inflammatory effects, particularly in models of acute lung injury. A study demonstrated that this compound can inhibit lipopolysaccharide (LPS)-induced inflammatory responses in mice. The compound showed a dose-dependent reduction in pro-inflammatory cytokines such as IL-1β when administered orally, suggesting its potential as a therapeutic agent for lung inflammation .

Case Study: Prodrug Development

A series of this compound prodrugs were synthesized to enhance its bioavailability and therapeutic efficacy. One notable prodrug, KW02, was found to significantly reduce inflammation markers in an LPS-induced acute lung injury model at doses as low as 10 mg/kg. This highlights the potential for this compound derivatives to serve as effective anti-inflammatory medications .

Muscle Cell Proliferation

Cell Proliferative Effects

this compound has been shown to promote the proliferation of skeletal muscle cells through the activation of the PI3K-Akt-mTOR signaling pathway. In vitro studies using C2C12 mouse myoblasts indicated that treatment with this compound resulted in a notable increase in cell proliferation rates—57% higher than control groups at specific concentrations .

Research Findings

The study also reported that this compound enhances the expression of myogenic proteins such as MyoD and myogenin, which are crucial for muscle differentiation and growth. This suggests that this compound could be beneficial in treating conditions related to muscle wasting or sarcopenia .

Enzyme Inhibition

Tyrosinase Inhibition

this compound has demonstrated potent tyrosinase inhibition activity, surpassing that of traditional inhibitors like kojic acid. This property is particularly relevant for cosmetic applications aimed at reducing hyperpigmentation and managing skin disorders associated with excessive melanin production .

Pharmacological Studies and Future Directions

Soluble Epoxide Hydrolase Inhibition

Recent investigations into Moracin derivatives have revealed significant inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory diseases. Compounds derived from Moracin exhibited IC50 values indicating strong inhibition, suggesting their potential role in treating conditions mediated by sEH activity .

Therapeutic Potential

The ongoing research into the pharmacokinetics and mechanisms of action of this compound and its derivatives suggests promising avenues for developing new therapeutic agents targeting inflammatory diseases and muscle-related disorders. Further studies are essential to fully elucidate the clinical applications and optimize formulations for enhanced efficacy.

Summary Table of Applications

作用机制

相似化合物的比较

这些化合物具有相似的苯并呋喃结构,但其官能团和生物活性不同 .

桑椹素A: 以其强大的抗氧化活性而闻名。

桑椹素C: 表现出显着的抗炎特性。

桑椹素E: 与桑椹素M类似,它已被研究用于其抗癌潜力

桑椹素M因其抗氧化、抗炎和抗癌活性的平衡特征而脱颖而出,使其成为各种应用的多功能化合物。

生物活性

Moracin M, a polyphenolic compound derived from the Morus alba (mulberry) plant, has garnered attention for its diverse biological activities. This article delves into the biochemical properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

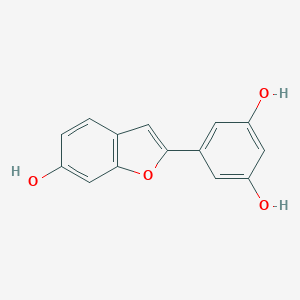

This compound is classified within the 2-arylbenzofuran group, characterized by a complex structure that includes multiple hydroxyl groups which contribute to its biological activity. Its chemical formula is , and it has been shown to exhibit significant antioxidant properties due to its ability to scavenge free radicals.

1. Antioxidant Activity

This compound demonstrates considerable radical scavenging capabilities. In studies, it has been shown to effectively neutralize hydroxyl radicals (HO˙) and hydroperoxyl radicals (HOO˙) in both aqueous and lipid environments. The rate constants for these reactions indicate that this compound is particularly effective in polar environments, being approximately 315 times more active than Trolox in such conditions .

2. Anti-inflammatory Effects

Research indicates that this compound functions as a natural phosphodiesterase-4 (PDE4) inhibitor, which plays a crucial role in modulating inflammatory responses. It has been observed to inhibit pro-inflammatory cytokine production and reduce inflammation in various cellular models . Specifically, this compound's anti-inflammatory action is mediated through the inhibition of the NF-κB signaling pathway, which is pivotal in inflammatory processes.

3. Cell Proliferation and Muscle Health

This compound has also been implicated in promoting cell proliferation in skeletal muscle cells through the PI3K-Akt-mTOR signaling pathway. This suggests potential applications in muscle recovery and growth, particularly relevant for conditions involving muscle wasting or atrophy .

The biological effects of this compound can be attributed to several key mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons, neutralizing reactive oxygen species (ROS).

- Inhibition of Enzymes : As a PDE4 inhibitor, this compound decreases the breakdown of cyclic AMP (cAMP), leading to enhanced anti-inflammatory signaling pathways.

- Regulation of Signaling Pathways : By modulating pathways such as PI3K-Akt-mTOR, this compound influences cell survival and growth.

Case Studies

- Cellular Models : In vitro studies have demonstrated that this compound can significantly reduce oxidative stress markers in human cell lines exposed to inflammatory stimuli. For instance, treatment with this compound resulted in decreased levels of TNF-α and IL-6 in macrophages .

- Animal Studies : In vivo experiments using murine models have shown that this compound administration leads to reduced inflammation and improved recovery from muscle injuries, supporting its potential as a therapeutic agent for inflammatory diseases .

Data Summary

属性

IUPAC Name |

5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-10-2-1-8-5-13(18-14(8)7-10)9-3-11(16)6-12(17)4-9/h1-7,15-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPRYOJTASOZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204861 | |

| Record name | Veraphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moracin M | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56317-21-6 | |

| Record name | Moracin M | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56317-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veraphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veraphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERAPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9FI83128D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moracin M | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

275 °C | |

| Record name | Moracin M | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。